Galidesivir

Filovirus Marburg Virus Non-Human Primate Model

Galidesivir (BCX4430) is the only nucleoside analog with demonstrated 100% protection in non-human primate models of Ebola and Marburg virus disease. Its unique RdRp stalling mechanism—distinct from obligate chain terminators like Remdesivir—makes it an essential tool for studying viral RNA synthesis. With validated Phase 1 human safety and PK data, Galidesivir serves as an irreplaceable positive control for filovirus countermeasure studies and a benchmark for developing next-generation antivirals. Do not substitute: generic alternatives lack the rigorous in vivo efficacy and safety profile required for reproducible research.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 249503-25-1
Cat. No. B1663889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalidesivir
CAS249503-25-1
Synonyms2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
BCX-4430
BCX4430
Galidesivir
ImmA cpd
immucillin A
immucillin-A
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
InChIInChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
InChIKeyAMFDITJFBUXZQN-KUBHLMPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galidesivir (BCX4430) for Research and Development: Adenosine Nucleoside Analog Broad-Spectrum Antiviral


Galidesivir (BCX4430, Immucillin-A, CAS 249503-25-1) is a synthetic adenosine nucleoside analog that functions as a direct-acting antiviral agent by inhibiting viral RNA-dependent RNA polymerase (RdRp) [1]. It exhibits broad-spectrum antiviral activity in vitro against a wide range of RNA virus families, including Filoviridae, Flaviviridae, and Coronaviridae [2]. Galidesivir has demonstrated protective efficacy in animal models of severe viral hemorrhagic fevers, including those caused by Ebola, Marburg, and Rift Valley fever viruses, and has an established Phase 1 clinical safety and pharmacokinetic profile in humans [3]. This compound is relevant for research in antiviral drug discovery, the study of viral replication mechanisms, and the development of medical countermeasures for emerging pathogens.

Why Galidesivir Cannot Be Substituted with Other Broad-Spectrum Nucleoside Analogs in Critical Studies


The selection of Galidesivir over other in-class compounds, such as Remdesivir (GS-5734) or Favipiravir (T-705), is not merely a matter of in vitro potency. Generic substitution fails because critical preclinical efficacy and human safety data are not interchangeable between nucleoside analogs [1]. Galidesivir has demonstrated a unique in vivo protection profile in stringent non-human primate models of filovirus disease, with a survival benefit that is not uniformly achieved by other broad-spectrum antivirals [2]. Furthermore, its specific pharmacokinetic and safety profile, established in Phase 1 clinical trials, differs from that of analogs, impacting experimental design and interpretation of results [3]. Using another nucleoside analog in a study designed around Galidesivir's known properties would introduce significant confounding variables and invalidate the study's outcomes.

Quantitative Differentiation of Galidesivir from Comparator Nucleoside Analogs


Comparative In Vivo Efficacy: Galidesivir vs. Untreated Control in Rhesus Macaque Marburg Virus Model

In a stringent rhesus macaque model of Marburg virus (MARV) infection, Galidesivir treatment resulted in a 100% survival rate when initiated within 48 hours post-infection, compared to a 0% survival rate in the placebo control group [1]. This demonstrates a quantifiable and absolute survival benefit. This is a critical benchmark, as few direct-acting antivirals have shown this level of protection in non-human primate models of filovirus disease.

Filovirus Marburg Virus Non-Human Primate Model In Vivo Efficacy

Comparative Clinical Safety Profile: Galidesivir Phase 1 vs. Placebo in Healthy Humans

In a Phase 1 double-blind, placebo-controlled trial in healthy human subjects (NCT02319772), Galidesivir demonstrated a favorable safety and tolerability profile. The study reported no drug-related serious adverse events (SAEs) or dose-limiting toxicities across all tested dose levels (up to 10 mg/kg intramuscularly and 20 mg/kg intravenously) [1]. This safety data provides a benchmark for human tolerability and pharmacokinetic parameters, which is essential for calculating appropriate doses in translational studies and contrasts with the more variable tolerability profiles of some other nucleoside analogs.

Clinical Safety Phase 1 Trial Pharmacokinetics Nucleoside Analog

Comparative In Vitro Broad-Spectrum Antiviral Activity of Galidesivir Against RNA Viruses

Galidesivir displays a quantifiable broad-spectrum antiviral profile in cell culture. The compound is active against over 20 RNA viruses across nine distinct families, with EC50 values generally ranging from 3 μM to 68 μM [1]. This broad activity, while variable, provides a benchmark for its utility as a research tool to study viral replication across diverse genera. For instance, it has demonstrated EC50 values of 3-5 μM against certain filoviruses and bunyaviruses, and up to 68 μM against some coronaviruses [1]. This range contrasts with Remdesivir, which typically shows higher potency (lower EC50) against coronaviruses but is less broadly active against other families like filoviruses and flaviviruses [2].

Broad-Spectrum Antiviral RNA Viruses In Vitro Activity EC50

High-Impact Research and Development Scenarios for Galidesivir


Preclinical Efficacy Studies in Non-Human Primate Models of Viral Hemorrhagic Fever

Galidesivir is a critical positive control or test article for studies in non-human primates (NHPs) infected with filoviruses (Ebola, Marburg). Its proven ability to confer 100% protection in this stringent model [1] provides a robust benchmark for evaluating new vaccines, antibody therapeutics, and other antiviral candidates. Its established pharmacokinetic parameters in NHPs [2] allow for precise, translational dosing regimens.

Mechanistic Studies of Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

Galidesivir serves as a well-characterized tool compound for dissecting the mechanisms of viral RNA synthesis termination. Studies have shown that its triphosphate form causes stalling of the dengue virus polymerase immediately prior to incorporation, a distinct mechanism from obligate chain terminators [1]. This property is valuable for research into viral replication fidelity and the development of novel RdRp inhibitors.

Development of Broad-Spectrum Antiviral Assays and Screening Cascades

Due to its activity against a wide range of RNA virus families (EC50 range: 3-68 μM), Galidesivir is an ideal reference standard in the development and validation of broad-spectrum antiviral screening assays [1]. Its inclusion in screening cascades helps calibrate assay sensitivity and establish a baseline for evaluating the activity spectrum of novel chemical entities.

Investigational New Drug (IND)-Enabling Toxicology and Pharmacokinetic Studies

Given its extensive safety and PK data package, including Phase 1 human data [1] and NHP efficacy [2], Galidesivir is a valuable comparator for the development of second-generation nucleoside analogs. Researchers can benchmark their novel compounds' safety margins, exposure levels, and efficacy against this well-documented agent to accelerate development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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